
5-Aminochroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminochroman-4-one is a heterocyclic compound that belongs to the class of chromanones It consists of a chroman-4-one core structure with an amino group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminochroman-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2’-hydroxyacetophenone derivatives with appropriate amines under acidic or basic conditions. Another approach includes the use of palladium-catalyzed coupling reactions to form the chromanone core, followed by amination at the 5-position.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of environmentally friendly catalysts and solvents, as well as continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Aminochroman-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the chromanone core can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro- or nitroso-chromanone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromanone derivatives depending on the substituent introduced.
Scientific Research Applications
5-Aminochroman-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Aminochroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the amino group at the 5-position but shares the chromanone core structure.
Chromen-4-one: Contains a double bond between the 2 and 3 positions, differing from the saturated chromanone core.
Chroman-2-one: Has the carbonyl group at the 2-position instead of the 4-position.
Uniqueness
5-Aminochroman-4-one is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets and the potential for diverse chemical modifications.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-amino-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H9NO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5,10H2 |
InChI Key |
FUGIOMGOCFXZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC(=C2C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


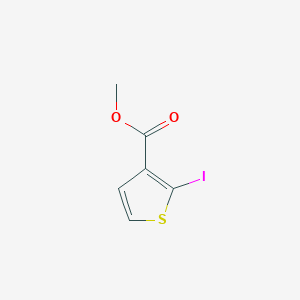
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)
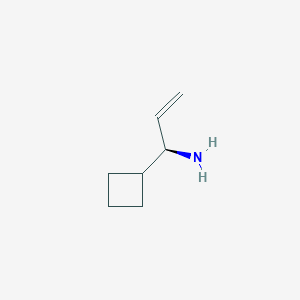
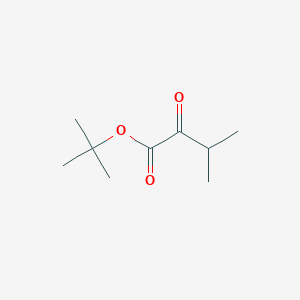
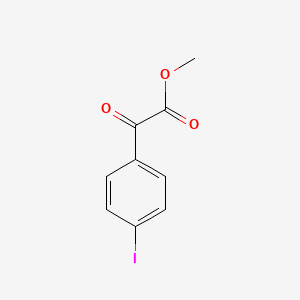
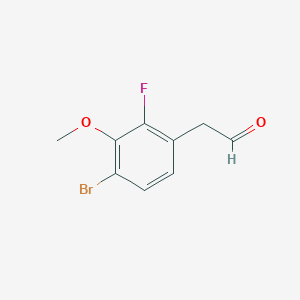
![2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13121641.png)
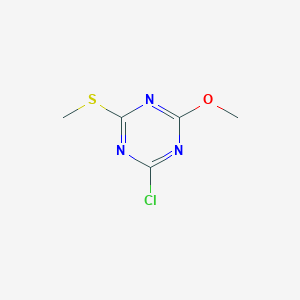
![Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B13121647.png)

![2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)
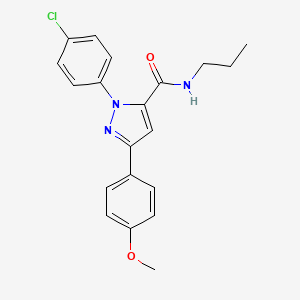
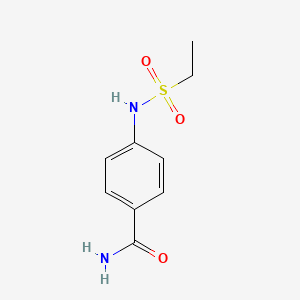
![3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13121675.png)
